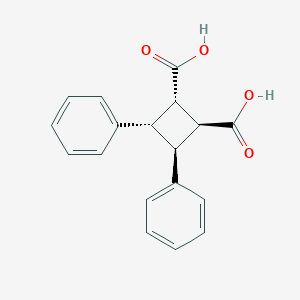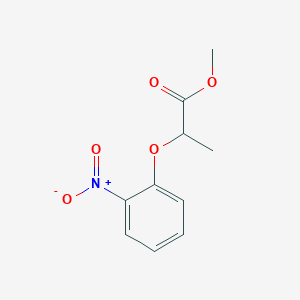
Methyl 2-(2-nitrophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-nitrophenoxy)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenoxy group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenoxy)propanoate can be synthesized through the esterification of 2-(2-nitrophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 2-(2-nitrophenoxy)propanoate can undergo reduction to form the corresponding amine.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products:
Reduction: 2-(2-Aminophenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Hydrolysis: 2-(2-Nitrophenoxy)propanoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-(2-nitrophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: While not a drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrophenoxy)propanoate is primarily determined by the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets.
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group to an amine can lead to interactions with enzymes and receptors in biological systems.
Ester Hydrolysis: The hydrolysis of the ester group can result in the formation of carboxylic acids that may act as inhibitors or activators of specific enzymes.
Comparison with Similar Compounds
Methyl 2-(2-aminophenoxy)propanoate: This compound is similar in structure but contains an amino group instead of a nitro group.
Ethyl 2-(2-nitrophenoxy)propanoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-nitrophenoxy)propanoate: This compound has the nitro group positioned at the 4-position on the phenoxy ring.
Uniqueness: Methyl 2-(2-nitrophenoxy)propanoate is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. The presence of the nitro group also imparts distinct electronic properties that can affect the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
153472-78-7 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenoxy)propanoate |
InChI |
InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-6-4-3-5-8(9)11(13)14/h3-7H,1-2H3 |
InChI Key |
QOTCLHMAHIPHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

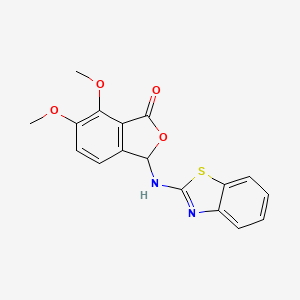
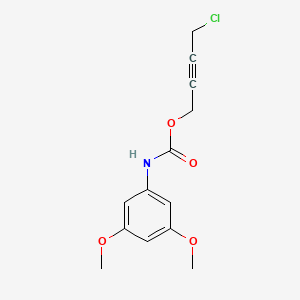

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
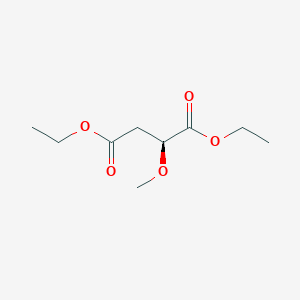
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
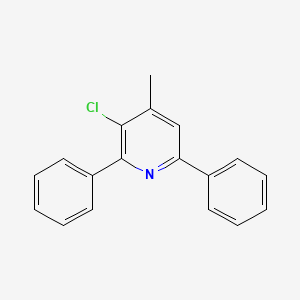
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
